8H-Imidazo[4,5-E][2,1,3]benzothiadiazole
Overview
Description
8H-Imidazo[4,5-E][2,1,3]benzothiadiazole is a chemical compound with the molecular formula C7H4N4S . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 8H-Imidazo[4,5-E][2,1,3]benzothiadiazole consists of a fused ring system containing an imidazole ring and a benzothiadiazole ring . The compound has a molecular weight of 176.20 g/mol . The InChIKey, a unique identifier for the compound, is TVGLOAYFAFOFPC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
8H-Imidazo[4,5-E][2,1,3]benzothiadiazole has a molecular weight of 176.20 g/mol and a topological polar surface area of 74.4 Ų . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a complexity of 400 as computed by Cactvs 3.4.8.18 .
Scientific Research Applications
Antimicrobial Activity : Imidazobenzothiadiazole derivatives, including 8H-Imidazo[4,5-E][2,1,3]benzothiadiazole, have been studied for their antimicrobial properties (Reddy, Mouli, & Reddy, 1988).
Synthesis of Heterocyclic Compounds : These compounds are used in the synthesis of various heterocyclic systems, indicating their utility in organic chemistry and pharmaceutical research (Rao & Reddy, 2004).
Development of Polynuclear Heterocycles : They play a role in the synthesis of complex polynuclear heterocycles, which are significant in medicinal chemistry (Reddy, Reddy, Mouli, & Reddy, 1991).
Anti-HIV Activity : Certain derivatives have demonstrated potential anti-HIV activity, showcasing their potential in antiviral drug development (Brukštus, Melamedaite, & Tumkevičius, 2000).
Antiulcer Agents : Imidazopyridines derivatives, related to 8H-Imidazo[4,5-E][2,1,3]benzothiadiazole, have been investigated as potential antiulcer agents (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Antibacterial Activity : Imidazo-benzothiazole derivatives are explored for their antibacterial properties, important in the development of new antibiotics (Palkar et al., 2010).
Antileishmanial and Antibacterial Activities : Novel imidazo-thiadiazole derivatives have been synthesized and evaluated for their antileishmanial and antibacterial activities, indicating their potential in treating parasitic and bacterial infections (Er et al., 2019).
Plant Defense Induction : Benzothiadiazole, a related compound, is known to induce plant defenses and inhibit enzymes like catalase and ascorbate peroxidase, suggesting applications in agriculture (Wendehenne, Durner, Chen, & Klessig, 1998).
Oral Antiallergic Activity : Certain derivatives exhibit oral antiallergic activities, making them potential candidates for treating allergic reactions (Ager et al., 1988).
Fluorescence Sensing : Benzothiadiazole-based compounds have been used as fluorescent sensors for selective detection of ions like Cu2+ and OH–, indicating their use in analytical chemistry (Tian et al., 2019).
Future Directions
8H-Imidazo[4,5-E][2,1,3]benzothiadiazole and its derivatives could potentially be used in the development of new compounds with extended systems of π-conjugation and unique patterns of molecular organization . These compounds could have applications in various fields, including the development of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and more .
properties
IUPAC Name |
3H-imidazo[4,5-e][2,1,3]benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c1-2-5-7(11-12-10-5)6-4(1)8-3-9-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGLOAYFAFOFPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NSN2)C3=NC=NC3=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8H-Imidazo[4,5-E][2,1,3]benzothiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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